
CG0009
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CG0009 is a potent and selective a Glycogen Synthase Kinase 3 (GSK3) inhibitor. CG0009, inhibits proliferation, induces apoptosis cell death, and activates the p53-Bax pathway in breast cancer cells, predominantly via cyclin D1 depletion. CG0009 induces significant growth inhibition and cell death in breast cancer cell lines, with a wide range of IC50 values (between 0.49 (MCF7) and 11 µM (NCI/ADR-RES and BT549)). CG0009 inhibits breast cancer cell growth through cyclin D1 depletion and p53 activation, and may thus offer an innovative therapeutic approach for breast cancers resistant to hormone-based therapy.
Aplicaciones Científicas De Investigación
CRISPR/Cas9 Gene Drive Dynamics
- Evolution of Resistance Against CRISPR/Cas9 Gene Drive: The study by Unckless, Clark, and Messer (2016) delves into the dynamics of CRISPR/Cas9 gene drive (CGD) resistance mechanisms in natural populations. This research is crucial for understanding and managing potential resistance in CGD applications, highlighting the importance of careful modeling in population genetics (Unckless, Clark, & Messer, 2016).
Chemical-Genomic Profiling
- Chemical-Genomic Profiling for Drug Target Identification: Andrusiak, Piotrowski, and Boone (2012) discuss chemical-genomic (CG) profiling as a method for identifying the cellular targets of bioactive molecules, including drugs. This method has been applied across various species, enhancing drug-synergy screens and offering insights into the mode of action of compounds (Andrusiak, Piotrowski, & Boone, 2012).
Array-Based Comparative Genomic Hybridization
- Application in Clinical Diagnostics: Bejjani and Shaffer (2006) describe the use of array-based comparative genomic hybridization (array CGH) in clinical diagnostics. This technology, which originated in cancer research, is pivotal for detecting DNA copy number alterations and has greatly enhanced the resolution of genetic analysis in clinical settings (Bejjani & Shaffer, 2006).
Coarse-Grained Molecular Simulations
- Simulations of Large Biomolecules: Takada (2012) highlights the increase in research using coarse-grained (CG) simulations for large biomolecules. This approach, balancing structure-based and physico-chemical terms, is significant for understanding the dynamics of biomolecules, offering valuable applications in molecular biology and bioinformatics (Takada, 2012).
Genome Engineering Technologies
- Development and Applications of CRISPR-Cas9: The study by Hsu, Lander, and Zhang (2014) provides an overview of the CRISPR-associated RNA-guided endonuclease Cas9 and its applications in genome engineering. This technology has revolutionized the field of genetic research, enabling precise editing and modulation of DNA sequences across various organisms (Hsu, Lander, & Zhang, 2014).
CG0009 as a Glycogen Synthase Kinase 3 Inhibitor
- CG0009 in Breast Cancer Cell Lines: A key study by Kim et al. (2013) explored the therapeutic potential of CG0009, a novel Glycogen Synthase Kinase 3 inhibitor, in breast cancer cell lines. The research demonstrated that CG0009 induces cell death through cyclin D1 depletion, offering a new approach for breast cancer treatment (Kim et al., 2013).
Propiedades
Número CAS |
944744-57-4 |
|---|---|
Nombre del producto |
CG0009 |
Fórmula molecular |
C26H31N7O |
Peso molecular |
457.582 |
Nombre IUPAC |
2-(4-((2-(diethylamino)ethyl)(methyl)amino)phenyl)-N-(4-methylpyridin-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide |
InChI |
InChI=1S/C26H31N7O/c1-5-33(6-2)16-15-32(4)20-9-7-19(8-10-20)24-30-23-21(12-14-28-25(23)31-24)26(34)29-22-17-27-13-11-18(22)3/h7-14,17H,5-6,15-16H2,1-4H3,(H,29,34)(H,28,30,31) |
Clave InChI |
PFCCDXDYVNKMHB-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2C(NC(C3=CC=C(N(CCN(CC)CC)C)C=C3)=N2)=NC=C1)NC4=C(C)C=CN=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CG0009; CG-0009; CG 0009. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)
![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)
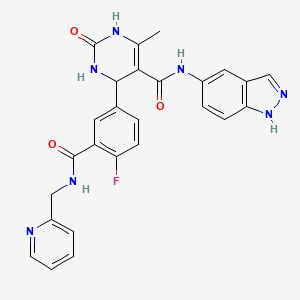
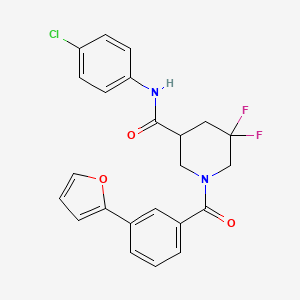
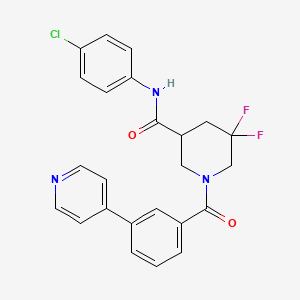
![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)
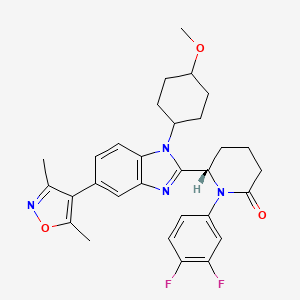
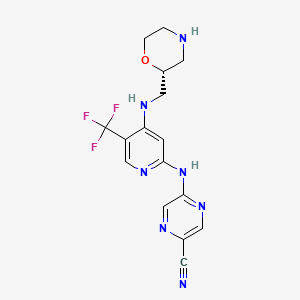
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide](/img/structure/B606551.png)
![Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B606552.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)
![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
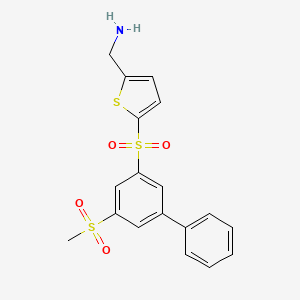
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)